

Dual-Labeling Techniques with IRDye 800CW and Other Dyes: Application Notes and Protocols

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Compound of Interest

Compound Name: 800CW acid

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This document provides detailed application notes and protocols for utilizing IRDye 800CW in dual-labeling studies. These techniques are pivotal for a range of applications, from in vivo molecular imaging to quantitative Western blotting, enabling more comprehensive and insightful research.

Introduction to IRDye 800CW for Dual-Labeling

IRDye 800CW is a near-infrared (NIR) fluorescent dye with an excitation maximum around 774 nm and an emission maximum around 789 nm.^[1] Its application in the NIR spectrum (700-900 nm) is advantageous as it minimizes background autofluorescence from biological tissues, leading to a high signal-to-noise ratio.^{[1][2]} This characteristic makes IRDye 800CW an excellent candidate for sensitive detection in various biological assays. When combined with other dyes or labels, it facilitates multiplexed analysis, allowing for the simultaneous tracking of multiple molecular targets or processes.

Application Note 1: In Vivo Dual-Modality Imaging

Dual-modality imaging, combining fluorescence with nuclear imaging (PET or SPECT), offers a powerful approach for cancer research and surgical guidance.^{[3][4]} This technique allows for

whole-body imaging and preoperative planning using the nuclear signal, followed by high-resolution intraoperative guidance using the fluorescent signal.[5]

Key Concepts:

- **Complementary Modalities:** PET/SPECT provides deep tissue penetration and quantitative whole-body imaging, while fluorescence imaging offers high-resolution, real-time feedback during surgery.[3][5]
- **Targeted Probes:** Monoclonal antibodies (mAbs) or other targeting moieties can be labeled with both a radionuclide (e.g., ^{89}Zr , $^{99\text{m}}\text{Tc}$) and a fluorescent dye (IRDye 800CW).[3][4][6] This creates a single probe for both imaging modalities.
- **Enhanced Tumor Detection:** Studies have demonstrated the successful use of dual-labeled antibodies, such as trastuzumab and bevacizumab, for specific tumor targeting.[3] The excellent selective tumor uptake observed with PET imaging of ^{89}Zr -labeled antibodies was also seen with the same antibodies labeled with IRDye 800CW.[3]

Quantitative Data:

Parameter	Finding	Reference
Tumor-to-Background Ratio (TBR)	IRDye 800CW NHS ester has shown equal or better TBR than established PET methods with nuclear-tagged probes in pre-clinical studies.[3]	[3]
Labeling Efficiency	Conjugation efficiency of IRDye 800CW to ^{89}Zr -labeled mAbs was approximately 50%.[7]	[7]
In Vivo Stability	^{89}Zr -mAb-IRDye800CW conjugates were >95% stable in human serum at 37°C for at least 96 hours.[7]	[7]

Experimental Protocol: Dual-Labeling of a Monoclonal Antibody with ⁸⁹Zr and IRDye 800CW

This protocol is a generalized procedure based on published studies.[\[7\]](#)

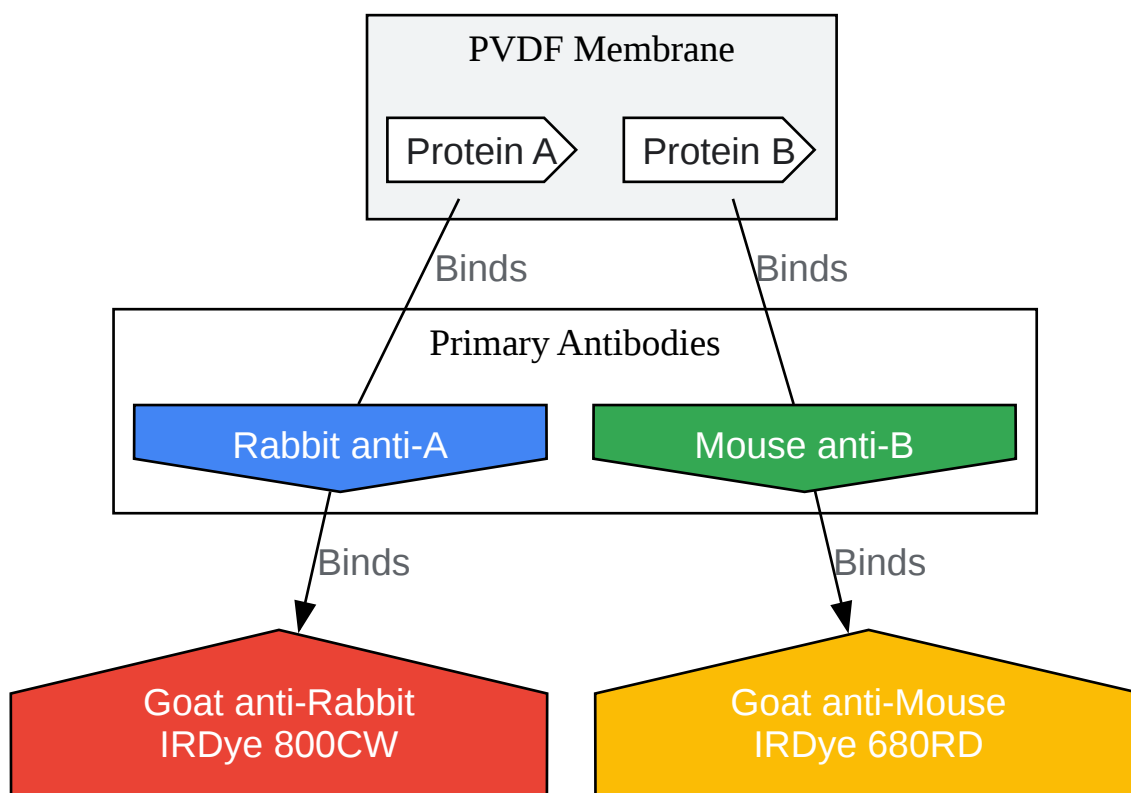
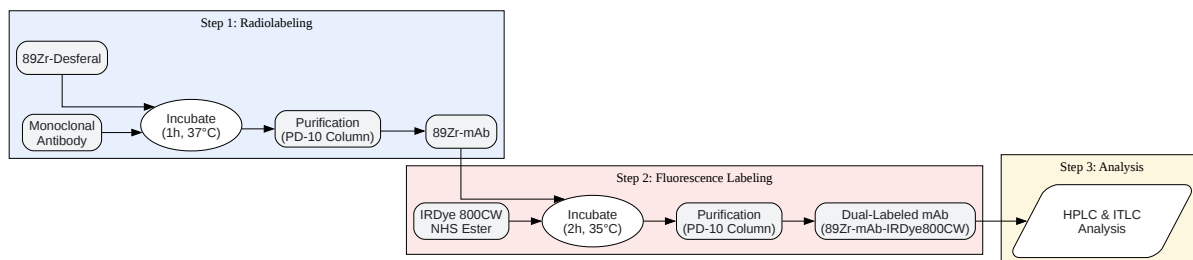
Materials:

- Monoclonal antibody (e.g., cetuximab, bevacizumab)
- ⁸⁹Zr-desferal (⁸⁹Zr-Df)
- IRDye 800CW NHS ester[\[8\]](#)
- PD-10 desalting columns
- Phosphate-buffered saline (PBS), pH 8.5
- 0.9% NaCl solution
- Incubator at 37°C
- HPLC system for analysis

Procedure:

- Radiolabeling:
 1. Prepare the antibody in an azide-free phosphate buffer.
 2. Incubate the antibody with ⁸⁹Zr-desferal at a specific molar ratio.
 3. Incubate the reaction mixture for 1 hour at 37°C.
 4. Purify the ⁸⁹Zr-labeled antibody using a PD-10 column with 0.9% NaCl as the eluent.
- Fluorescent Dye Conjugation:
 1. Adjust the pH of the purified ⁸⁹Zr-mAb solution to 8.5.

2. Add IRDye 800CW NHS ester to the ^{89}Zr -mAb solution at a desired molar ratio (e.g., 1 to 10 equivalents).[\[7\]](#)
 3. Incubate the reaction for 2 hours at 35°C, protected from light.[\[7\]](#)
- Purification and Characterization:
 1. Purify the dual-labeled conjugate (^{89}Zr -mAb-IRDye800CW) using a PD-10 column with 0.9% NaCl.
 2. Assess the conjugation efficiency and purity using HPLC analysis by monitoring absorbance at 780 nm for IRDye 800CW.[\[7\]](#)
 3. Determine the radiochemical purity using instant thin-layer chromatography (ITLC).[\[7\]](#)
 4. Calculate the final dye-to-antibody ratio.



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